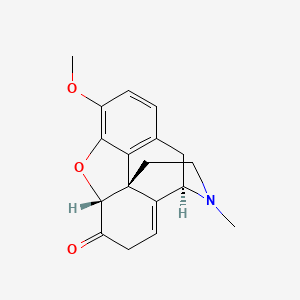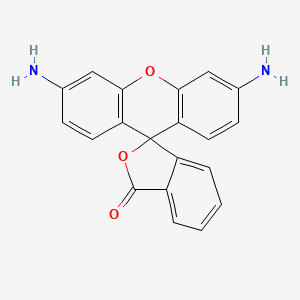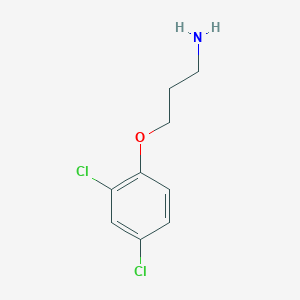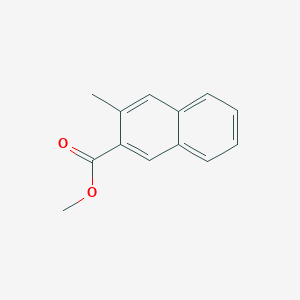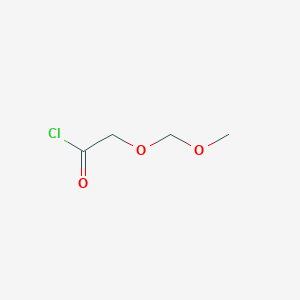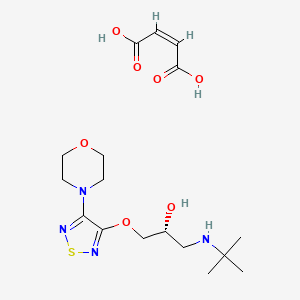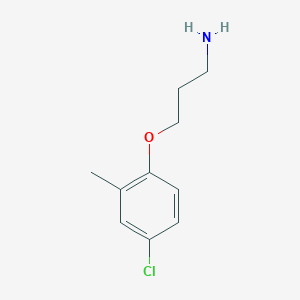
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene
Descripción general
Descripción
The compound “1-(3-Aminopropoxy)-4-chloro-2-methylbenzene” is an organic compound that contains an amine (-NH2) and an ether (-O-) functional group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the amine and ether functional groups. The amine group is a base and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity . The ether group is generally unreactive but can affect the compound’s polarity .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . Ethers, on the other hand, are relatively unreactive but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Amines are typically polar and can participate in intermolecular hydrogen bonding, which can affect properties like boiling point and solubility . Ethers are less polar and cannot hydrogen bond, which can also influence these properties .Aplicaciones Científicas De Investigación
Photonic Biosensor Applications
The compound can be used in the development of photonic biosensors . These devices are simple, portable, robust, and cost-effective analytical tools for the rapid and specific screening and sensitive monitoring of environmental pollutants, water, foods, and beverages contaminants .
Environmental Monitoring
The compound can be used in the monitoring of dangerous environmental pollutants, specifically dioxins . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are of concern because of their highly toxic potential .
Medical Research
The compound can be used in medical research, specifically in the development of selective single-standard DNA (ssDNA) aptamers . These are molecular recognition elements in photonic biosensors with potential application to the monitoring of the dangerous environmental pollutants .
Surface Modification of Metal Oxide Nanoparticles
The compound can be used for the surface modification of metal oxide nanoparticles (MONPs) . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Electrochemical Sensors
The compound can be used in the development of electrochemical sensors . These sensors have various applications in biomedical, industrial, and scientific fields .
Catalysts
The compound can be used in the development of catalysts . Catalysts are substances that can increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction .
Pickering Emulsions
The compound can be used in the development of Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .
Drug Delivery Systems
The compound can be used in the development of drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents .
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-{4-[4-(3-aminopropoxy)phenyl]-1h-pyrazol-5-yl}-6-chlorobenzene-1,3-diol, is known to interact with theHeat shock protein HSP 90-beta . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target protein, potentially altering its function and leading to downstream effects .
Biochemical Pathways
Compounds that interact with heat shock proteins often influence pathways related toprotein folding, degradation, and cellular stress responses .
Pharmacokinetics
Similar compounds often exhibit variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination . These factors can significantly impact the bioavailability of the compound.
Result of Action
Compounds that target heat shock proteins can potentially disrupt protein homeostasis within cells, leading to cellular stress and potentially cell death, particularly in cancer cells where these proteins are often overexpressed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target . Furthermore, the compound’s efficacy can be influenced by the specific cellular environment, including the expression levels of its target protein .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows biological activity, it could be studied as a potential therapeutic agent . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBNOAFNIFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



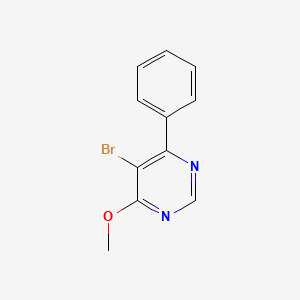
![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)

